1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
This compound is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s important to note that pyrazole derivatives are often synthesized using hydrazine-coupled reactions . Imidazole, a similar compound, was first synthesized using glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with a methoxy group and a methyl group attached to it . The InChI code for this compound is 1S/C7H13N3O.2ClH/c1-5(8)7-6(11-3)4-10(2)9-7;;/h4-5H,8H2,1-3H3;2*1H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 228.12 . It is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Parabens in Aquatic EnvironmentsResearch by (Haman et al., 2015) delves into the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, which share functional groups with the compound , are used as preservatives in various products and have been studied for their environmental impact, particularly in water systems. This research could parallel investigations into the environmental persistence and effects of "1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride."
Endocrine Disruptors
Another study by (Cummings, 1997) focuses on methoxychlor as a model for environmental estrogens, highlighting its proestrogenic activity and impacts on health and the environment. Similar research could explore how "this compound" interacts with endocrine systems or acts as an environmental estrogen.
Heterocyclic Compounds in Synthesis
The work of (Gomaa & Ali, 2020) reviews the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, focusing on their utility as a scaffold in synthesizing various heterocycles. Given the structural similarities, "this compound" could have applications in the synthesis of novel heterocyclic compounds, potentially offering insights into new materials or pharmaceuticals.
Sorbents for Environmental Remediation
Ateia et al. (2019) discuss efficient PFAS removal by amine-functionalized sorbents in their review (Ateia et al., 2019). The research highlights the use of amine groups for environmental remediation, suggesting that "this compound," with its amine functionality, could be explored for similar environmental or industrial applications.
Biopolymers and Green Chemistry
Petzold-Welcke et al. (2014) review the application potential of xylan derivatives, including ethers and esters, for various uses including drug delivery and as paper strength additives (Petzold-Welcke et al., 2014). This suggests a broader interest in exploring how derivatives of compounds, possibly including "this compound," could be modified and applied in biopolymer research or green chemistry solutions.
Safety and Hazards
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets. The resulting changes could then affect various biochemical pathways, leading to downstream effects on cellular functions .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and hence its efficacy. Factors such as the compound’s solubility, stability, and the presence of transporters could affect its ADME properties .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, it could lead to changes in cell signaling, gene expression, or metabolic processes .
Finally, environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-(4-methoxy-1-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-5(8)7-6(11-3)4-10(2)9-7;;/h4-5H,8H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBITPFLUKNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1OC)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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